molecular formula C16H13FN4O3 B12496192 1-(3-fluoro-4-methoxybenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid

1-(3-fluoro-4-methoxybenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid

Katalognummer: B12496192
Molekulargewicht: 328.30 g/mol
InChI-Schlüssel: OLRJKOOKBSLEFB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(3-fluoro-4-methoxyphenyl)methyl]-5-(pyridin-3-yl)-1,2,3-triazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a triazole ring substituted with a fluoro-methoxyphenyl group and a pyridinyl group, making it a molecule of interest for various scientific research applications.

Vorbereitungsmethoden

The synthesis of 1-[(3-fluoro-4-methoxyphenyl)methyl]-5-(pyridin-3-yl)-1,2,3-triazole-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods would likely involve optimization of these reactions to maximize yield and purity while minimizing costs and environmental impact.

Analyse Chemischer Reaktionen

1-[(3-fluoro-4-methoxyphenyl)methyl]-5-(pyridin-3-yl)-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-[(3-fluoro-4-methoxyphenyl)methyl]-5-(pyridin-3-yl)-1,2,3-triazole-4-carboxylic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-[(3-fluoro-4-methoxyphenyl)methyl]-5-(pyridin-3-yl)-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. The fluoro-methoxyphenyl and pyridinyl groups enhance its binding affinity and specificity, allowing it to effectively interact with its targets .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 1-[(3-fluoro-4-methoxyphenyl)methyl]-5-(pyridin-3-yl)-1,2,3-triazole-4-carboxylic acid include other triazole derivatives such as:

  • 1-[(4-chlorophenyl)methyl]-5-(pyridin-3-yl)-1,2,3-triazole-4-carboxylic acid
  • 1-[(3-methoxyphenyl)methyl]-5-(pyridin-3-yl)-1,2,3-triazole-4-carboxylic acid

These compounds share the triazole core but differ in their substituents, which can significantly affect their biological activity and chemical properties. The presence of the fluoro-methoxyphenyl group in 1-[(3-fluoro-4-methoxyphenyl)methyl]-5-(pyridin-3-yl)-1,2,3-triazole-4-carboxylic acid makes it unique in terms of its electronic and steric properties, potentially leading to different biological activities and applications .

Eigenschaften

Molekularformel

C16H13FN4O3

Molekulargewicht

328.30 g/mol

IUPAC-Name

1-[(3-fluoro-4-methoxyphenyl)methyl]-5-pyridin-3-yltriazole-4-carboxylic acid

InChI

InChI=1S/C16H13FN4O3/c1-24-13-5-4-10(7-12(13)17)9-21-15(11-3-2-6-18-8-11)14(16(22)23)19-20-21/h2-8H,9H2,1H3,(H,22,23)

InChI-Schlüssel

OLRJKOOKBSLEFB-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C=C1)CN2C(=C(N=N2)C(=O)O)C3=CN=CC=C3)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.